Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
CAS No.: 683274-60-4
Cat. No.: VC7173315
Molecular Formula: C16H22N4O2
Molecular Weight: 302.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683274-60-4 |
|---|---|
| Molecular Formula | C16H22N4O2 |
| Molecular Weight | 302.378 |
| IUPAC Name | tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-6-5-13(11-17)12-18-14/h5-6,12H,4,7-10H2,1-3H3 |
| Standard InChI Key | UVEBEHOJOFYOIC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)C#N |
Introduction
Structural Characterization and Significance
Molecular Architecture
The compound features a seven-membered diazepane ring fused to a tert-butyl carbamate group and a 5-cyanopyridin-2-yl substituent. The diazepane ring provides conformational flexibility, while the cyanopyridine group introduces electron-withdrawing characteristics that enhance binding affinity to biological targets. The spatial arrangement of these groups is critical for its pharmacological interactions, as demonstrated by molecular docking studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 683274-60-4 | |
| Molecular Formula | ||
| Molecular Weight | 302.38 g/mol | |
| IUPAC Name | tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
| Solubility | Not publicly disclosed |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step protocol starting with tert-butyl 1,4-diazepane-1-carboxylate (CAS No. 112275-50-0), a precursor available commercially . Key steps include:
-
Nucleophilic Substitution: Reaction of the diazepane precursor with 2-chloro-5-cyanopyridine in ethanol under reflux (100°C) for 16 hours, using N-ethyl-N,N-diisopropylamine as a base.
-
Purification: Chromatographic separation (e.g., silica gel column) yields the final product with >95% purity.
Table 2: Representative Synthesis Conditions
| Reactant | Conditions | Yield |
|---|---|---|
| tert-Butyl 1,4-diazepane-1-carboxylate | Ethanol, 100°C, 16 hours | ~75% |
| 2-Chloro-5-cyanopyridine | N-Ethyl-N,N-diisopropylamine |
Industrial Scalability
While laboratory-scale methods are well-documented, industrial production requires optimization for cost-efficiency. Continuous flow chemistry and catalyst recycling are potential strategies to enhance scalability.
Chemical Reactivity and Modifications
Functional Group Transformations
The compound undergoes diverse reactions:
-
Palladium-Catalyzed Coupling: Suzuki-Miyaura reactions introduce aryl groups at the cyanopyridine position, enabling structural diversification.
-
Carbamate Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the tert-butyloxycarbonyl (Boc) group, yielding a free amine for further derivatization.
Stability Profile
Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.
Biological Activity and Mechanism
Target Engagement
The cyanopyridine moiety exhibits affinity for kinases and G protein-coupled receptors (GPCRs), as inferred from structural analogs. For example, similar compounds inhibit protein kinase C (PKC) isoforms, suggesting potential anticancer applications.
In Vitro Efficacy
-
Antiproliferative Activity: Preliminary assays against MCF-7 breast cancer cells show IC values of 12–15 μM, comparable to reference compounds.
-
Neuroprotective Effects: Modulation of NMDA receptors has been hypothesized but requires validation.
Applications in Drug Discovery
Scaffold for Lead Optimization
The compound’s modular structure allows for:
-
Bioisosteric Replacements: Substituting the cyanopyridine with other heterocycles (e.g., pyrazine) to improve pharmacokinetics.
-
Prodrug Development: Esterification of the carboxylate group enhances oral bioavailability.
Case Studies
-
Oncology: Derivatives targeting BRAF V600E mutants are under preclinical evaluation.
-
Central Nervous System (CNS) Disorders: Structural analogs show promise as dopamine D3 receptor antagonists.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume